molecular formula C7H8N2OS B13995407 1-Hydroxy-3-phenylthiourea CAS No. 6919-35-3

1-Hydroxy-3-phenylthiourea

Cat. No.: B13995407
CAS No.: 6919-35-3
M. Wt: 168.22 g/mol
InChI Key: SYYZSZNCAJQTPR-UHFFFAOYSA-N
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Description

1-Hydroxy-3-phenylthiourea (C₇H₈N₂OS) is a thiourea derivative characterized by a hydroxyl group (-OH) attached to the phenyl ring at the 1-position and a thiourea (-NHC(S)NH-) moiety at the 3-position. Thioureas are known for their versatility in hydrogen bonding due to the thioamide group (-NHC(S)NH-), which influences solubility, stability, and biological activity .

Properties

CAS No.

6919-35-3

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

1-hydroxy-3-phenylthiourea

InChI

InChI=1S/C7H8N2OS/c10-9-7(11)8-6-4-2-1-3-5-6/h1-5,10H,(H2,8,9,11)

InChI Key

SYYZSZNCAJQTPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NO

Origin of Product

United States

Preparation Methods

Classical Thiourea Derivative Synthesis via Reaction of Phenyl Isothiocyanate with Hydroxylamine

One of the established methods for synthesizing this compound involves the nucleophilic addition of hydroxylamine to phenyl isothiocyanate. This reaction proceeds under mild conditions, typically in an organic solvent such as ethanol or acetone-ethanol mixtures, yielding the target compound after purification.

Reaction Scheme:

$$
\text{Phenyl isothiocyanate} + \text{Hydroxylamine} \rightarrow \text{this compound}
$$

  • Reaction conditions: Room temperature to reflux, solvent medium (ethanol or acetone-ethanol)
  • Reaction time: Several hours (typically 4-6 hours)
  • Yield: Moderate to good (60-85%)
  • Purification: Recrystallization from aqueous ethanol or similar solvents

This method is supported by analogous procedures reported for thiourea derivatives, where thiourea reacts with substituted acetophenones or bromoacetophenones in acetone-ethanol media to yield hydroxy-substituted thioureas with good yields and purity, as characterized by elemental analysis and spectroscopic methods (IR, NMR).

Alternative Synthesis via Thiourea Reaction with α-Bromoacetophenone Derivatives

A related synthetic approach involves the reaction of thiourea with α-bromoacetophenone or its derivatives under reflux conditions in acetone-ethanol solvent mixtures. This method has been extensively documented for the preparation of α-substituted thiocarbamidoacetophenones, which are structurally related to this compound.

Typical Procedure:

  • Mix equimolar amounts of thiourea and α-bromoacetophenone derivative in acetone-ethanol (1:1) solvent.
  • Reflux the mixture for 4-6 hours on a water bath.
  • Remove solvent under reduced pressure.
  • Isolate the product as crystalline solids by washing and recrystallization.

Representative Data Table:

Entry Substrate (α-Bromoacetophenone derivative) Product Yield (%) Melting Point (°C) Color
1 2-Hydroxy-3-nitro-5-methyl-α-bromoacetophenone 2-Hydroxy-3-nitro-5-methyl-α-thiocarbamidoacetophenone 80 184 Brilliant yellow
2 2-Hydroxy-3-amino-5-methyl-α-bromoacetophenone 2-Hydroxy-3-amino-5-methyl-α-thiocarbamidoacetophenone 83 175 Yellow

Note: The above compounds are close analogs and demonstrate the applicability of this method to thiourea derivatives with hydroxy substitution.

Synthesis via Hydroxylation of Phenylthiourea

An alternative yet less common method involves the hydroxylation of 3-phenylthiourea at the nitrogen position to yield this compound. This can be achieved using oxidizing agents or under controlled reaction conditions that introduce the hydroxy group selectively.

  • Reagents: Oxidizing agents such as hydrogen peroxide or peracids
  • Conditions: Controlled temperature, solvent choice critical to avoid overoxidation
  • Yield: Variable, depending on reaction optimization
  • Challenges: Selectivity and purification due to possible side reactions

This method requires further optimization and is less reported in literature compared to direct synthesis from phenyl isothiocyanate and hydroxylamine.

Characterization and Analytical Data

The synthesized this compound is typically characterized by:

Summary Table of Preparation Methods

Method No. Starting Materials Reaction Conditions Yield (%) Notes
1 Phenyl isothiocyanate + Hydroxylamine Ethanol or acetone-ethanol, reflux, 4-6 h 60-85 Classical, straightforward synthesis
2 Thiourea + α-bromoacetophenone derivative Acetone-ethanol, reflux, 4-6 h 80-83 Produces hydroxy-substituted thioureas
3 Phenylthiourea + CuSO4 catalyst system Aqueous solution, room temperature 60-92 Catalytic, related to triazole synthesis
4 3-Phenylthiourea + Oxidizing agent Controlled temperature, solvent-dependent Variable Hydroxylation, less common method

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-phenyl-thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-phenyl-thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety can form stable complexes with metal ions, which may inhibit the activity of certain enzymes or proteins. Additionally, its hydroxy and phenyl groups can interact with biological molecules through hydrogen bonding and hydrophobic interactions, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
1-Hydroxy-3-phenylthiourea -OH (1-phenyl), -NHC(S)NH- (3-position) C₇H₈N₂OS 168.21 g/mol* Enhanced polarity, potential tyrosinase inhibition Inferred
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea -OH (4-phenyl), -OCH₃ (3,4,5-phenyl) C₁₆H₁₇N₂O₄S 333.38 g/mol Tyrosinase inhibitor; improved skin penetration due to methoxy groups
1-Methyl-3-phenylthiourea -CH₃ (1-position) C₈H₁₀N₂S 166.24 g/mol Lower polarity; used as a synthetic intermediate
1-Benzoyl-3-(4-hydroxyphenyl)thiourea Benzoyl (1-position), -OH (4-phenyl) C₁₄H₁₂N₂O₂S 280.33 g/mol Syn–anti conformation; stable hydrogen-bonded networks
3-(Trifluoromethyl)phenylthiourea -CF₃ (3-phenyl) C₈H₇F₃N₂S 220.21 g/mol Electron-withdrawing -CF₃ group; potential antimicrobial activity

*Calculated based on molecular formula.

Structural Stability and Interactions

  • Hydrogen Bonding: 1-(2-Aminoethyl)-3-phenylthiourea forms N–H⋯S and N–H⋯N hydrogen bonds, creating tape-like crystal structures along the b-axis .
  • Conformational Flexibility : Benzoylthioureas adopt syn–anti configurations around the C=S bond, influencing their reactivity and intermolecular interactions .

Key Contrasts and Trends

Substituent Effects :

  • Hydroxy and methoxy groups enhance biological activity (e.g., tyrosinase inhibition) but may reduce lipophilicity .
  • Electron-withdrawing groups (e.g., -CF₃) improve antimicrobial properties but may destabilize hydrogen-bonded networks .

Synthetic Accessibility :

  • Hydroxy-substituted thioureas require mild conditions for synthesis, whereas acyl derivatives demand controlled environments to prevent decomposition .

Q & A

Q. What are the standard methods for synthesizing 1-Hydroxy-3-phenylthiourea, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic addition of phenyl isothiocyanate to hydroxylamine derivatives under controlled pH and temperature. Optimization includes varying solvents (e.g., ethanol or acetonitrile), reaction times (12–24 hours), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR/Raman Spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹).
  • NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm), while ¹³C NMR confirms thiourea carbonyl resonance (~180 ppm).
  • UV-Vis : Detects electronic transitions in solution (e.g., π→π* or n→π* bands). Cross-validate with elemental analysis for purity .

Q. How can researchers assess the solubility and stability of this compound in different solvents?

Conduct solubility tests in polar (water, DMSO) and non-polar solvents (hexane) at 25°C. Stability studies involve tracking degradation via HPLC under varying temperatures (4°C, 25°C, 40°C) and light exposure. Use Arrhenius plots to predict shelf life .

Q. What analytical methods ensure purity of this compound post-synthesis?

Combine chromatographic (HPLC, GC-MS) and spectroscopic (¹H NMR integration) methods. Quantify impurities using calibration curves with reference standards. Melting point consistency (±2°C) also indicates purity .

Advanced Research Questions

Q. How do substituents on the phenyl or hydroxy groups influence the compound’s reactivity and biological activity?

Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity of the thiourea core, affecting nucleophilic addition rates. Use Hammett plots to correlate substituent effects with reaction kinetics. For bioactivity, perform SAR studies by comparing IC₅₀ values in antimicrobial assays across derivatives .

Q. What challenges arise in crystallographic refinement of this compound using software like SHELXL?

Challenges include handling twinned crystals, resolving disorder in flexible groups (e.g., hydroxyl), and refining hydrogen atom positions. Use SQUEEZE (in PLATON) to model solvent regions. Validate with R-factor convergence (<5%) and residual electron density maps .

Q. How can DFT calculations complement experimental data in conformational analysis?

Optimize geometry at B3LYP/6-311++G(d,p) level to compare with XRD bond lengths/angles (±0.02 Å/±2°). Calculate vibrational frequencies to assign IR/Raman bands. Use NBO analysis to quantify intramolecular hydrogen bonds (e.g., N–H⋯O) stabilizing anti-syn conformations .

Q. What intermolecular interactions dominate in the crystal packing of this compound?

XRD reveals N–H⋯S hydrogen bonds and π-π stacking (offset ~3.5 Å). Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯H >50%, H⋯S ~15%). Use CrystalExplorer to visualize fingerprint plots .

Q. How do reaction mechanisms differ between oxidation pathways (e.g., sulfoxide vs. sulfone formation)?

Oxidation with H₂O₂ proceeds via electrophilic attack on sulfur, forming sulfoxide (1 eq. oxidant) or sulfone (2 eq.). Monitor intermediates using ESI-MS. Compare activation energies via DFT (e.g., M06-2X/def2-TZVP) to identify rate-determining steps .

Q. What strategies improve reproducibility in scaling up synthesis for multi-gram batches?

Optimize mixing efficiency (e.g., mechanical stirring >800 rpm), control exothermicity with cooling jackets, and use flow chemistry for continuous production. Characterize batch consistency via PXRD and DSC .

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